1-(2-Allylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride
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Overview
Description
1-(2-Allylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an allyl group, a phenoxy group, and a piperidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Allylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-allylphenol with an appropriate halogenating agent to form 2-allylphenoxy halide.
Nucleophilic Substitution: The 2-allylphenoxy halide is then subjected to a nucleophilic substitution reaction with 3-(4-methylpiperidin-1-yl)propan-2-ol, resulting in the formation of the desired product.
Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: This method involves the sequential addition of reactants in a controlled environment, followed by purification steps to isolate the final product.
Continuous Flow Synthesis: This modern approach allows for the continuous production of the compound, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Allylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenoxy and piperidine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Epoxides: Formed from the oxidation of the allyl group.
Alcohols and Aldehydes: Resulting from reduction reactions.
Substituted Derivatives: Various products depending on the nature of the substituent introduced.
Scientific Research Applications
1-(2-Allylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Allylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(2-Phenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride: Lacks the allyl group, which may affect its reactivity and biological activity.
1-(2-Allylphenoxy)-3-(4-ethylpiperidin-1-yl)propan-2-ol hydrochloride: Contains an ethyl group instead of a methyl group, potentially altering its properties.
Uniqueness
1-(2-Allylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the allyl group, in particular, may enhance its versatility in chemical synthesis and its interaction with biological targets.
Properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2.ClH/c1-3-6-16-7-4-5-8-18(16)21-14-17(20)13-19-11-9-15(2)10-12-19;/h3-5,7-8,15,17,20H,1,6,9-14H2,2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIBDEOWAKEKBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COC2=CC=CC=C2CC=C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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